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4-Amino-1-cyclopropylpiperidine dihydrochloride Documentation Hub

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  • Product: 4-Amino-1-cyclopropylpiperidine dihydrochloride
  • CAS: 1176419-75-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Storage Conditions for Cyclopropylpiperidine Salts

A Comprehensive Technical Guide for Pharmaceutical Formulation and Development Executive Summary Cyclopropylpiperidine derivatives have emerged as highly privileged pharmacophores in modern drug discovery, frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Pharmaceutical Formulation and Development

Executive Summary

Cyclopropylpiperidine derivatives have emerged as highly privileged pharmacophores in modern drug discovery, frequently utilized in the design of B-Raf inhibitors, arenavirus entry inhibitors, and glycine transporter antagonists 1. The cyclopropyl ring restricts the conformational flexibility of the piperidine moiety, shifting the thermodynamic equilibrium toward the favored equatorial conformation. This rigidity enhances target binding affinity and significantly improves metabolic stability against human liver microsomes (HLM) 2.

However, the free base forms of cyclopropylpiperidines are typically low-melting solids or volatile oils with poor aqueous solubility. To achieve developability, they must be crystallized as pharmaceutical salts. This whitepaper details the thermodynamic stability, degradation pathways, and rigorous storage protocols required to maintain the integrity of cyclopropylpiperidine salts throughout the drug development lifecycle.

Structural and Thermodynamic Fundamentals
1.1 The Thermodynamics of Salt Formation

The fundamental goal of salt formation is to manipulate the crystal lattice energy and solvation thermodynamics. Cyclopropylpiperidines are basic secondary or tertiary amines with a typical pKa​ ranging from 8.5 to 9.5. According to the ΔpKa​ rule, stable salt formation requires the pKa​ of the conjugate acid to be at least 2 to 3 units lower than that of the basic center ( ΔpKa​>3 ) 3.

When a strong acid (e.g., hydrochloric acid or methanesulfonic acid) is introduced, the protonation of the piperidine nitrogen generates an ionic bond. The thermodynamic stability of the resulting solid state is dictated by the strength of the hydrogen-bonding network within the crystal lattice. Hydrochloric acid (HCl) salts often form dense, highly stable lattices, but their thermodynamic solubility in gastric fluid can be artificially suppressed by the high endogenous chloride concentration (the common-ion effect) 4.

1.2 Mechanisms of Instability: Disproportionation

The most critical thermodynamic risk for basic amine salts is salt disproportionation —the conversion of the ionized salt back into its unionized free base and free acid. This is not a chemical degradation (covalent bond cleavage) but a phase transformation driven by moisture and microenvironmental pH 5.

When a cyclopropylpiperidine salt absorbs moisture, a microscopic layer of saturated solution forms on the particle surface. If the formulation contains alkaline excipients (e.g., magnesium stearate, calcium carbonate), the microenvironmental pH can rise above the pHmax​ of the salt. At this thermodynamic tipping point, the solubility of the free base becomes lower than the solubility of the salt, causing the lipophilic free base to precipitate and driving the disproportionation reaction forward permanently.

Disproportionation Salt Cyclopropylpiperidine Salt (Solid) MicroEnv Microenvironmental Solution Salt->MicroEnv Moisture Moisture (H2O) Moisture->MicroEnv pHShift pH > pH_max (Excipient Interaction) MicroEnv->pHShift Alkaline Excipients FreeBase Free Base (Precipitation) pHShift->FreeBase Disproportionation

Caption: Moisture-induced salt disproportionation pathway in basic amine formulations.

Quantitative Data: Salt Form Comparisons

To optimize stability, formulation scientists must screen multiple counterions. The table below summarizes the typical thermodynamic parameters observed for cyclopropylpiperidine salts 6.

Salt FormCounterion pKa​ Melting Point (°C)Hygroscopicity (DVS at 80% RH)Primary Thermodynamic Risk
Hydrochloride -6.1180 - 210< 1.0% (Non-hygroscopic)Common-ion effect in gastric fluid; low solubility.
Mesylate -1.9140 - 1602.5% - 4.0% (Slightly hygroscopic)Moisture-induced deliquescence at >75% RH.
Sulfate -3.0, 1.9160 - 190> 5.0% (Hygroscopic)Hydrate formation; phase transition during storage.
Free Base N/A< 50 (Often liquid)N/AVolatility; oxidative degradation; poor solubility.
Self-Validating Experimental Methodologies

To establish trustworthiness in your stability data, experimental protocols must be designed as self-validating systems. The following methodologies ensure that causality—not just correlation—is established when evaluating cyclopropylpiperidine salts.

PolymorphScreening Synthesis Salt Synthesis & Crystallization Thermal DSC / TGA (Thermal Stability) Synthesis->Thermal Sorption DVS (Hygroscopicity) Synthesis->Sorption Diffraction XRPD (Crystal Lattice) Synthesis->Diffraction Integration Thermodynamic Data Integration Thermal->Integration Sorption->Integration Diffraction->Integration Selection Optimal Polymorph Selection Integration->Selection

Caption: High-throughput thermodynamic screening workflow for pharmaceutical salts.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Causality Focus: This protocol differentiates between surface moisture adsorption and true crystal lattice hydration.

  • Sample Preparation: Gently mill 10–20 mg of the cyclopropylpiperidine salt to achieve a uniform particle size distribution. Rationale: Uniform surface area normalizes adsorption kinetics, preventing false-positive hysteresis loops.

  • Drying Phase: Subject the sample to 0% Relative Humidity (RH) at 25°C under a dry nitrogen stream until the mass change rate ( dm/dt ) is < 0.002% per minute. Rationale: Establishes the absolute anhydrous baseline mass.

  • Sorption/Desorption Cycle: Increase RH from 0% to 90% in 10% increments. Hold at each step until dm/dt < 0.002%/min. Reverse the cycle back to 0% RH.

  • Data Interpretation: A continuous, linear mass increase indicates surface adsorption. A sharp, step-wise mass increase at a specific RH indicates thermodynamic hydrate formation.

  • Validation Step: Immediately subject the post-DVS sample to X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the pre-DVS sample, a moisture-induced polymorphic transition has occurred.

Protocol 2: Accelerated Disproportionation Screening

Causality Focus: This protocol forces microenvironmental pH shifts to predict long-term shelf-life failures.

  • Binary Mixture Preparation: Blend the cyclopropylpiperidine salt 1:1 (w/w) with an alkaline excipient (e.g., magnesium stearate) and a neutral excipient (e.g., microcrystalline cellulose) as a control.

  • Stress Conditions: Place the mixtures in open glass vials and store them in a stability chamber at 40°C / 75% RH for 4 weeks.

  • Solid-State pH Measurement: Slurry 10% (w/v) of the stressed powder in deionized water and measure the pH. Rationale: If the slurry pH exceeds the theoretical pHmax​ of the salt, disproportionation is thermodynamically inevitable.

  • Quantification: Extract the sample using a non-polar solvent (e.g., hexane) which selectively dissolves the free base but not the intact salt. Quantify the free base via HPLC-UV to determine the exact percentage of disproportionation.

Storage Conditions & Formulation Strategies

Because cyclopropylpiperidine salts are highly susceptible to moisture-mediated phase changes and microenvironmental pH shifts, storage conditions must be strictly controlled.

Storage ParameterRecommendationMechanistic Rationale
Temperature 15°C to 25°C (Controlled Room Temp)Prevents thermal activation of polymorphic transitions; minimizes kinetic energy available for solid-state hydrolysis.
Humidity Control < 60% RHPrevents the formation of the microenvironmental solution layer required for salt disproportionation.
Primary Packaging High-Density Polyethylene (HDPE) bottles with induction sealsHDPE provides an excellent moisture vapor transmission rate (MVTR) barrier.
Desiccant Inclusion Silica gel canisters (1-2g per 100cc)Preferentially absorbs free moisture within the headspace before it can interact with the API lattice.
Excipient Selection Avoid alkaline lubricants (e.g., Mg Stearate)Use neutral lubricants like sodium stearyl fumarate to prevent microenvironmental pH from exceeding the pHmax​ .
References
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information (NCBI).
  • Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.
  • SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors. National Center for Biotechnology Information (NCBI).
  • Structure-Based and Knowledge-Informed Design of B-Raf Inhibitors Devoid of Deleterious PXR Binding. ResearchGate.

Sources

Exploratory

Toxicity profile and hazard classification of 4-Amino-1-cyclopropylpiperidine

An in-depth technical analysis of the toxicity profile and hazard classification of 4-Amino-1-cyclopropylpiperidine, designed for researchers, toxicologists, and drug development professionals. Executive Summary 4-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the toxicity profile and hazard classification of 4-Amino-1-cyclopropylpiperidine, designed for researchers, toxicologists, and drug development professionals.

Executive Summary

4-Amino-1-cyclopropylpiperidine (CAS: 62813-02-9) is a highly reactive aliphatic diamine frequently utilized as a critical building block in pharmaceutical synthesis, particularly in the development of apoptosis-inducing agents and kinase inhibitors. Due to its dual-nitrogen structural motif (a primary amine and a tertiary piperidine nitrogen), the compound exhibits profound basicity and lipophilicity. These physicochemical properties directly dictate its toxicological profile, which is characterized by acute systemic toxicity, severe dermal corrosivity, and the potential for intracellular lysosomal trapping.

This whitepaper synthesizes the current Global Harmonized System (GHS) hazard classifications, elucidates the mechanistic pathways of its cellular toxicity, and provides field-validated, self-calibrating experimental protocols for safe handling and hazard assessment.

Physicochemical Foundations of Toxicity

The toxicological behavior of 4-Amino-1-cyclopropylpiperidine is intrinsically linked to its molecular architecture. The cyclopropyl group enhances the molecule's lipophilicity, allowing it to readily partition across biological membranes. Concurrently, the unhindered primary amine at the 4-position of the piperidine ring acts as a strong Brønsted-Lowry base. When exposed to the moisture present in human tissue or unbuffered biological media, the compound rapidly protonates, generating a localized spike in hydroxide ( OH− ) ions. This localized alkaline environment is the primary driver of its corrosive hazard profile[1].

Table 1: Physicochemical & Identification Data

PropertyValue
IUPAC Name 1-cyclopropylpiperidin-4-amine
CAS Number 62813-02-9
Molecular Formula C8​H16​N2​
Molecular Weight 140.23 g/mol
Physical State Liquid
Relative Density 1.063
SMILES NC1CCN(C2CC2)CC1

GHS Hazard Classification & Profiling

Regulatory databases and safety data sheets (SDS) classify 4-Amino-1-cyclopropylpiperidine under multiple acute and localized hazard categories[1][2]. A critical discrepancy often exists in preliminary supplier data between H315 (Skin Irritation) and H314 (Skin Corrosion) . As an unbuffered, neat liquid diamine, the compound possesses sufficient basicity to saponify epidermal lipids, validating the more severe H314 classification and its designation under UN Number 1760 (Corrosive Liquid, N.O.S., Packing Group III) .

Table 2: Consolidated GHS Hazard Profile

Hazard CodeDescriptionGHS Category
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaledAcute Tox. 4
H314 Causes severe skin burns and eye damageSkin Corr. 1B / 1C
H318 Causes serious eye damageEye Dam. 1
H335 May cause respiratory irritationSTOT SE 3

Mechanistic Toxicology: Cellular Impact

The toxicity of 4-Amino-1-cyclopropylpiperidine manifests through two distinct mechanistic pathways depending on the exposure model:

  • Extracellular Saponification (Corrosivity): Direct contact with the neat liquid causes immediate alkaline hydrolysis of ester bonds in cell membrane phospholipids. This lipid saponification compromises membrane integrity, leading to rapid calcium influx and necrotic cell death.

  • Intracellular Lysosomotropism (Systemic Toxicity): When absorbed systemically at sub-corrosive concentrations, the lipophilic free-base easily crosses the plasma membrane. Upon encountering the acidic environment of the lysosome (pH ~4.5), the diamine becomes doubly protonated. This charged state prevents the molecule from diffusing back out into the cytosol (ion trapping), leading to lysosomal swelling, osmotic rupture, and subsequent apoptotic signaling.

ToxicityPathway A 4-Amino-1-cyclopropylpiperidine Exposure B Tissue Moisture Interaction (pH Spike) A->B Extracellular C Lysosomal Partitioning (Proton Trapping) A->C Intracellular D Lipid Saponification & Protein Denaturation B->D E Lysosomal Rupture & Enzyme Release C->E F Tissue Corrosion / Cellular Necrosis D->F E->F

Cellular toxicity and tissue corrosion pathways of 4-Amino-1-cyclopropylpiperidine.

Experimental Protocols: Toxicity & Hazard Assessment

To accurately assess the hazard profile of this compound without generating artifactual data, experimental design must account for its extreme basicity. The following protocols are designed as self-validating systems .

Protocol 1: Ex Vivo Skin Corrosion Testing (OECD 431)

Traditional in vivo Draize tests are ethically restricted. The Reconstructed Human Epidermis (RhE) model provides a highly reproducible, 3D tissue matrix to validate the H314 classification.

  • Step 1: Tissue Equilibration: Transfer EpiDerm™ tissues to a 6-well plate with pre-warmed assay medium. Incubate at 37°C, 5% CO2​ for 1 hour.

    • Causality: Shipping stress temporarily downregulates cellular metabolism. Skipping this step yields artificially low baseline viability, resulting in false-positive corrosion classifications.

  • Step 2: Test Substance Application: Apply 50 µL of neat 4-Amino-1-cyclopropylpiperidine directly to the apical surface of the tissue. Ensure uniform coverage using a sterile glass spreader.

  • Step 3: Controlled Exposure & Wash: Expose parallel tissue sets for exactly 3 minutes and 60 minutes . Terminate the reaction by washing the tissues 15 times with copious amounts of DPBS.

    • Causality: The dual time-point is a regulatory requirement. Severe corrosives (Packing Group I) destroy tissue within 3 minutes, while moderate corrosives (Packing Groups II/III) require up to 60 minutes. Thorough washing is critical to halt the alkaline saponification reaction.

  • Step 4: MTT Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and read absorbance at 570 nm.

  • System Validation: The assay is only valid if the Negative Control (sterile dH2​O ) yields an OD570​≥0.8 (confirming tissue health) and the Positive Control (8N KOH) reduces viability to <15% (confirming assay sensitivity).

Protocol 2: In Vitro Cytotoxicity & Lysosomal Trapping

When evaluating the pharmacological toxicity of this compound in cell lines (e.g., HepG2), unbuffered administration will cause immediate pH shock, masking true cellular interactions.

  • Step 1: Compound Buffering (Critical Step): Prepare a 10 mM stock of 4-Amino-1-cyclopropylpiperidine in DMSO. Before adding to complete DMEM media, titrate the media with 1M HCl to maintain a strict pH of 7.4.

    • Causality: Adding the highly basic diamine directly to media will spike the pH above 8.5, causing rapid, non-specific protein denaturation in the culture. Buffering isolates the true pharmacological/lysosomotropic toxicity from artifactual alkaline burns.

  • Step 2: Cell Treatment: Expose HepG2 cells to a concentration gradient (1 µM to 500 µM) of the buffered compound for 24 hours.

  • Step 3: LysoTracker Staining: Add LysoTracker™ Red DND-99 (50 nM) for 30 minutes prior to harvest. Analyze via Flow Cytometry to quantify lysosomal compartment expansion.

  • System Validation: Utilize Chloroquine (50 µM) as a positive control for lysosomal trapping. The vehicle control (0.1% DMSO) must show <5% variance in baseline fluorescence.

HazardWorkflow S1 Compound Preparation (Neat vs. pH-Adjusted) S2 In Vitro Cytotoxicity (Buffered Media) S1->S2 S3 Ex Vivo Skin Corrosion (OECD 431 RhE) S1->S3 S4 Data Synthesis & GHS Classification S2->S4 S3->S4 S5 Safety Data Sheet (SDS) Generation S4->S5

Validated experimental workflow for assessing the hazard profile of aliphatic amines.

Risk Management & Handling Workflow

Due to its classification under H314 and H332 , laboratory handling of 4-Amino-1-cyclopropylpiperidine requires stringent engineering controls:

  • Ventilation: Must be handled exclusively within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate inhalation of corrosive vapors.

  • PPE: Nitrile gloves of at least 0.11 mm thickness are required, though double-gloving is recommended due to the compound's lipophilicity which can accelerate glove degradation. Chemical safety goggles and a face shield are mandatory to prevent severe eye damage (H318).

  • Storage: Store at 4°C, protected from light. Keep strictly segregated from strong oxidizing agents and strong acids to prevent violent exothermic neutralization reactions.

References

  • NextSDS - 1-cyclopropylpiperidin-4-amine — Chemical Substance Information. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Incorporating Cyclopropylpiperidine Motifs into Small Molecule Kinase Inhibitors: A Rational Design Protocol

Introduction & Mechanistic Rationale The optimization of small molecule kinase inhibitors frequently encounters a critical bottleneck: balancing high on-target potency with favorable pharmacokinetic (PK) properties and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The optimization of small molecule kinase inhibitors frequently encounters a critical bottleneck: balancing high on-target potency with favorable pharmacokinetic (PK) properties and minimal off-target liabilities. Historically, bulky lipophilic groups such as tert-butyl have been utilized to fill hydrophobic pockets within the kinase hinge region or ATP-binding site. However, these motifs are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation and frequently trigger the activation of off-target nuclear receptors, such as the Pregnane X Receptor (PXR), leading to rapid drug clearance and drug-drug interactions [1].

The Cyclopropylpiperidine Advantage: Replacing metabolically labile alkyl groups with a cyclopropylpiperidine motif has emerged as a highly effective bioisosteric strategy. Mechanistically, this substitution provides three distinct advantages:

  • Conformational Rigidity: The cyclopropyl ring restricts the conformational flexibility of the piperidine, locking it into a favorable chair conformation that optimally projects into the solvent-exposed region of the kinase active site.

  • Metabolic Stability: The incorporation of the sp3-rich, sterically hindered cyclopropylamine system reduces the electron density available for CYP-mediated N-dealkylation or oxidation.

  • Off-Target Mitigation (Steric Clashing): While the kinase ATP-binding pocket can easily accommodate the polarizable cyclopropylpiperidine extension, the rigid, bulky nature of this motif creates severe steric clashes within the lipophilic ligand-binding pocket (LBP) of nuclear receptors like PXR, effectively abolishing off-target activation [1].

Case Studies & Quantitative Profiling

Case Study 1: Overcoming PXR Activation in B-Raf V600E Inhibitors

Dabrafenib is a potent B-Raf V600E inhibitor, but its tert-butyl group acts as a strong agonist for PXR, upregulating CYP3A4 and accelerating its own clearance. Structure-based rational design demonstrated that replacing the tert-butyl group with a cyclopropylpiperidine moiety (e.g., analog CQE) maintained low-nanomolar B-Raf inhibition while completely abolishing PXR binding due to spatial constraints in the PXR-LBP [1].

Table 1: Impact of Cyclopropylpiperidine Substitution on B-Raf V600E Inhibitors

Compound / ScaffoldR-Group at Thiazole C2B-Raf V600E IC₅₀ (nM)PXR Activation (EC₅₀)Metabolic Liability
Dabrafenib tert-butyl0.4487 nM (Strong Agonist)High (CYP3A4 Induction)
Analog CQE / 4a cyclopropylpiperidine1.47>10,000 nM (Inactive)Low
Case Study 2: Developing GRK2/5 Inhibitors

In the development of G protein-coupled receptor kinase (GRK) inhibitors for heart failure, the cyclopropylpiperidine motif was utilized to probe the ribose subsite of the kinase. Compound 27, a cyclopropylpiperidine analog, demonstrated sub-micromolar potency against GRK2 and provided critical structural vectors for dual GRK2/5 targeting [2].

Table 2: GRK2/5 Inhibition Profile

CompoundAmide SubstituentGRK2 IC₅₀ (μM)GRK5 IC₅₀ (μM)Selectivity (GRK2/GRK5)
GSK180736A None (Baseline)0.77>100>130-fold
Compound 27 cyclopropylpiperidine0.6819.028-fold

Rational Design & Workflow Visualizations

RationalDesign Dabrafenib Dabrafenib (tert-butyl motif) BRaf B-Raf V600E Inhibition Dabrafenib->BRaf PXR PXR Activation (Off-Target) Dabrafenib->PXR Metabolism Rapid Clearance & Drug Resistance PXR->Metabolism CQE CQE Analog (Cyclopropylpiperidine) CQE->BRaf NoPXR No PXR Binding (Steric Clash) CQE->NoPXR Stable Metabolic Stability NoPXR->Stable

Fig 1: Rational design logic: Replacing tert-butyl with cyclopropylpiperidine prevents PXR activation.

Workflow Step1 1. Synthesis Buchwald-Hartwig Coupling of Cyclopropylpiperidine Step2 2. Primary Screening TR-FRET Kinase Assay (Target Validation) Step1->Step2 Step3 3. Selectivity Profiling Kinome Panel & Off-Target (e.g., PXR Reporter Assay) Step2->Step3 Step4 4. ADME & PK Metabolic Stability & Clearance Rates Step3->Step4 Step5 5. Lead Optimization In Vivo Efficacy Models Step4->Step5

Fig 2: Standardized workflow for evaluating cyclopropylpiperidine-modified kinase inhibitors.

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in control measures to verify causality and assay integrity.

Protocol A: Incorporation of the Cyclopropylpiperidine Motif via Buchwald-Hartwig Amination

Causality Check: This method is preferred over SₙAr because the steric bulk of the cyclopropylpiperidine ring often leads to poor yields in uncatalyzed nucleophilic substitutions.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide core (1.0 eq), 4-amino-1-cyclopropylpiperidine (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq) to the flask.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Heating: Stir the reaction mixture at 100°C for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to isolate the cyclopropylpiperidine-functionalized inhibitor.

Protocol B: In Vitro Kinase Activity Assay (TR-FRET)

Self-Validation: Always include a known reference inhibitor (e.g., Dabrafenib for B-Raf) to validate the dynamic range and ensure the ATP concentration is at or below the Km​ to accurately determine competitive inhibition.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing the target kinase (e.g., B-Raf V600E, 2 nM) and ULight-labeled substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dispensing: Dispense 100 nL of the cyclopropylpiperidine compounds (10-point dose-response, 3-fold serial dilution in DMSO) into a 384-well proxiplate.

  • Incubation: Add 5 μL of the 2X enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 μL of 2X ATP solution (concentration set to the specific kinase Km​ ). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of detection mix containing EDTA (to chelate Mg²⁺) and Eu-anti-phospho antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol C: PXR Off-Target Activation Assay (Reporter Gene)

Causality Check: To prove that the cyclopropylpiperidine motif successfully abrogates PXR binding, the parent compound containing the tert-butyl group must be run in parallel as a positive control.

  • Cell Culture: Plate HG5LN GAL4-hPXR cells (stably expressing the PXR ligand-binding domain fused to the GAL4 DNA-binding domain and a luciferase reporter) in 96-well white opaque plates at 5×104 cells/well in DMEM supplemented with 5% dextran-coated charcoal-treated FBS.

  • Compound Treatment: After 24 hours, treat the cells with the test compounds (cyclopropylpiperidine analogs) and the positive control (Dabrafenib or Rifampicin) at concentrations ranging from 1 nM to 10 μM.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay: Remove the media and add 50 μL of cell lysis/luciferase assay reagent (e.g., Promega Bright-Glo).

  • Quantification: Measure luminescence using a microplate luminometer. Express results as a percentage of the maximal response obtained with the positive control to determine the EC₅₀ of PXR activation.

References

  • Schneider, M., Delfosse, V., Gelin, M., Grimaldi, M., Granell, M., Heriaud, L., Pons, J. L., Cohen Gonsaud, M., Balaguer, P., Bourguet, W., & Labesse, G. (2022). Structure-Based and Knowledge-Informed Design of B-Raf Inhibitors Devoid of Deleterious PXR Binding. Journal of Medicinal Chemistry, 65(2), 1552–1566.[Link]

  • Waldschmidt, H. V., Bouley, R., Kirchhoff, P. D., Lee, P., Tesmer, J. J. G., & Larsen, S. D. (2018). Utilizing a structure-based docking approach to develop potent G protein-coupled receptor kinase (GRK) 2 and 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1507–1515.[Link]

Application

Application Note: Strategies and Protocols for the N-Alkylation of Piperidine Dihydrochloride Intermediates

Introduction: The Synthetic Challenge N-alkylated piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis is a cornerstone of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge

N-alkylated piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis is a cornerstone of medicinal chemistry and drug development. However, drug intermediates are often isolated as hydrochloride salts to improve stability and handling. The piperidine dihydrochloride salt presents a significant challenge for direct N-alkylation. The protonation of the nitrogen atom renders it non-nucleophilic, and the salt's poor solubility in many common organic solvents complicates reaction setup.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential principles and practical protocols for the successful N-alkylation of piperidine dihydrochloride. We will delve into the critical roles of base, solvent, and alkylating agent selection, and provide step-by-step procedures and troubleshooting advice to streamline this crucial synthetic transformation.

Core Principles: Overcoming the Dihydrochloride Hurdle

The successful N-alkylation of piperidine dihydrochloride hinges on the in-situ generation of the free, nucleophilic secondary amine. This is achieved by careful selection of a suitable base and solvent system. The overall reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The Critical Role of the Base

The primary function of the base is to neutralize the two equivalents of hydrochloric acid, deprotonating the piperidinium ion to liberate the free amine.

  • Stoichiometry is Key: A minimum of two equivalents of base is required to neutralize the dihydrochloride salt. In practice, a slight excess (2.2 to 2.5 equivalents) is often used to drive the deprotonation to completion.

  • Choosing the Right Base: The choice of base is critical and depends on the substrate's sensitivity and the desired reaction conditions.

Base Type Strength (pKa of conj. acid) Advantages Disadvantages
Potassium Carbonate (K₂CO₃) Inorganic~10.3Inexpensive, easy to remove by filtration, widely used.[1][2]Can have limited solubility in some organic solvents.[3]
Cesium Carbonate (Cs₂CO₃) Inorganic~10.3Higher solubility than K₂CO₃ in organic solvents, can accelerate reactions.[4]More expensive.
Triethylamine (TEA) Organic~10.7Soluble in most organic solvents, acts as an acid scavenger.Can be difficult to remove completely due to its boiling point.
Diisopropylethylamine (DIPEA) Organic~11Non-nucleophilic "Hünig's base," minimizes side reactions, good for sensitive substrates.[5]More expensive than TEA and has a higher boiling point.
Sodium Hydride (NaH) Strong~36Very strong base, useful for less reactive systems.[1]Highly reactive, requires strictly anhydrous conditions and careful handling.
Alkylating Agent Selection

Standard SN2 reactivity trends apply to the choice of the alkylating agent.

  • Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[6] Alkyl bromides and iodides are most commonly used. For less reactive systems, converting an alkyl chloride or alcohol to a tosylate or mesylate can enhance reactivity.

  • Preventing Over-alkylation: A primary concern in amine alkylation is the potential for the N-alkylated product, which is also nucleophilic, to react with another molecule of the alkylating agent to form a quaternary ammonium salt.[6][7] To mitigate this, the alkylating agent should be added slowly to the reaction mixture, and its stoichiometry should be carefully controlled, typically using 1.0 to 1.1 equivalents relative to the piperidine dihydrochloride.[1][8]

The Solvent System: A Decisive Factor

The solvent plays a crucial role in solubilizing the piperidinium salt and the base, and in facilitating the SN2 reaction.

  • Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices.[6][9] They can effectively solvate cations, leaving the deprotonated amine more nucleophilic and promoting the SN2 mechanism.

  • Acetonitrile (ACN): A versatile and commonly used solvent due to its appropriate polarity and relatively low boiling point, which simplifies product isolation.[1]

  • N,N-Dimethylformamide (DMF): A powerful solvent that can often dissolve otherwise insoluble starting materials. However, its high boiling point can make it difficult to remove.[1][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of piperidine dihydrochloride.

Protocol 1: General N-Alkylation using Potassium Carbonate in Acetonitrile

This is a robust and cost-effective method suitable for a wide range of alkyl halides.

dot

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Technical Notes & Optimization

Troubleshooting

Optimizing base equivalents for 4-Amino-1-cyclopropylpiperidine dihydrochloride coupling

Welcome to the Technical Support Center for advanced amide coupling. As a Senior Application Scientist, I frequently encounter stalled reactions and low yields when researchers attempt to couple polybasic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amide coupling. As a Senior Application Scientist, I frequently encounter stalled reactions and low yields when researchers attempt to couple polybasic building blocks.

Working with 4-Amino-1-cyclopropylpiperidine dihydrochloride presents a specific stoichiometric challenge. Because the molecule contains two basic nitrogen centers (a primary aliphatic amine and a tertiary piperidine nitrogen), it is supplied as a dihydrochloride salt. Treating this molecule like a standard mono-hydrochloride salt is the leading cause of coupling failure.

This guide provides the mechanistic causality, quantitative matrices, and a self-validating protocol to ensure your coupling reactions succeed on the first attempt.

Mechanistic Workflow: The Dual Role of Base

In an amide coupling reaction involving a dihydrochloride salt and a uronium-based reagent (like HATU), the tertiary amine base (e.g., DIPEA) must perform two distinct, non-overlapping functions:

  • Salt Neutralization: Stripping the HCl from both the piperidine nitrogen and the primary amine to render the primary amine nucleophilic.

  • Carboxylate Activation: Deprotonating the carboxylic acid to allow it to attack the coupling reagent, forming the active ester.

BaseEquivalents Salt 4-Amino-1-cyclopropylpiperidine Dihydrochloride Base1 + 2.0 eq DIPEA (Salt Neutralization) Salt->Base1 FreeBase Free Primary Amine (Nucleophilic State) Base1->FreeBase Product Target Amide Product FreeBase->Product Nucleophilic Addition Acid Carboxylic Acid + HATU Base2 + 1.5 - 2.0 eq DIPEA (Acid Activation) Acid->Base2 ActiveEster OAt Active Ester Base2->ActiveEster ActiveEster->Product Acyl Transfer

Mechanistic pathway of base-mediated salt neutralization and carboxylate activation.

Quantitative Data: Base Equivalents Calculation Matrix

To prevent under-basification, you must calculate the base requirements additively. When coupling hydrochloride salts of amines, uronium-based reagents like HATU or HBTU generally require an excess of Hünig's base (DIPEA) to facilitate both the neutralization of the ammonium salt and the activation of the carboxylate[1].

Table 1: Optimal Stoichiometry for HATU-Mediated Coupling

Reaction ComponentEquivalents RequiredMechanistic Purpose
4-Amino-1-cyclopropylpiperidine·2HCl 1.0 eqNucleophile source.
Carboxylic Acid 1.0 - 1.1 eqAcyl donor.
HATU 1.1 - 1.2 eqUronium coupling reagent.
DIPEA (Phase 1) 2.0 eqNeutralize the 2x HCl molecules to free the primary amine.
DIPEA (Phase 2) 1.5 - 2.0 eqDeprotonate the carboxylic acid to drive active ester formation[2].
Total DIPEA Required 3.5 - 4.0 eq Ensures complete conversion without stalling.

Frequently Asked Questions (FAQs)

Q: Why does my coupling reaction stall at 40-50% conversion when I use 2.0 equivalents of DIPEA? A: You are experiencing a stoichiometric bottleneck. 4-Amino-1-cyclopropylpiperidine is a dihydrochloride salt. The first 2.0 equivalents of DIPEA are entirely consumed just neutralizing the salt. This leaves zero base available to deprotonate the carboxylic acid for HATU activation. The reaction only proceeds via trace equilibrium, eventually stalling. You must use 3.5 to 4.0 equivalents of base total.

Q: Can I use Triethylamine (TEA) instead of DIPEA (Hünig's base)? A: While TEA is basic enough, DIPEA is strongly preferred. DIPEA is significantly more sterically hindered. In a reaction with 4.0 equivalents of base floating in solution, a less hindered base like TEA can act as a nucleophile, degrading the active ester or causing epimerization of sensitive alpha-chiral carboxylic acids.

Q: Are there coupling reagents that require less base? A: Yes. For HATU and HBTU specifically, up to two equivalents of base are needed just for the activation step, whereas newer reagents like COMU may only require one equivalent[2]. Alternatively, if base sensitivity is a major concern, carbonyldiimidazole (CDI) can be employed; the imidazole liberated during acid activation acts as an internal base to neutralize the HCl salt without requiring external tertiary amines[3]. Phosphonium salts like PyBOP also require base, typically around 2 equivalents just for the carboxylate activation phase[4].

Troubleshooting Guide

Table 2: Diagnostic Matrix for Coupling Failures

SymptomMechanistic Root CauseCorrective Action
Sluggish reaction / Low Yield Insufficient base leaves the primary amine protonated (ammonium state), rendering it non-nucleophilic.Increase total DIPEA to 4.0 eq. Perform the wet pH paper IPC (see protocol below).
Guanidinylation Byproduct The free primary amine attacks the uronium salt (HATU) directly because the active ester formed too slowly.Pre-activate the carboxylic acid with HATU and base for 2–5 minutes before adding the amine salt.
Epimerization of Acid Over-basification (>4.5 eq) or prolonged exposure to base promotes enolization of the active ester.Strictly limit DIPEA to 3.5 eq, or substitute the activation base with weaker N-methylmorpholine (NMM).

Self-Validating Experimental Protocol

This protocol separates the activation and neutralization steps to prevent guanidinylation side-reactions, incorporating an In-Process Control (IPC) to empirically validate the basicity of the system.

Objective: HATU-Mediated Amide Coupling of 4-Amino-1-cyclopropylpiperidine·2HCl. Scale: 1.0 mmol

Step 1: Carboxylate Activation

  • In an oven-dried flask under nitrogen, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3.0 mL).

  • Add DIPEA (1.5 mmol, 1.5 eq) dropwise.

  • Stir at room temperature for 5 minutes. Causality: This pre-activation ensures the carboxylic acid is fully converted to the highly reactive OAt ester before the amine is introduced, preventing the amine from reacting with unconsumed HATU.

Step 2: Salt Neutralization 4. In a separate vial, suspend 4-Amino-1-cyclopropylpiperidine dihydrochloride (1.1 mmol, 1.1 eq) in anhydrous DMF (2.0 mL). 5. Add DIPEA (2.2 mmol, 2.2 eq) to the suspension and sonicate briefly until a clear solution forms. Causality: This liberates the primary amine, making it a potent nucleophile.

Step 3: Coupling & Self-Validation 6. Transfer the free-based amine solution dropwise into the activated ester mixture. Stir at room temperature. 7. CRITICAL IPC (Self-Validation Check): 10 minutes after combining, extract a 1 µL aliquot and spot it onto water-dampened pH indicator paper. The apparent pH must read between 8.0 and 9.0 .

  • If pH < 7.0: The dihydrochloride salt has buffered the system. The reaction will fail. Titrate with additional DIPEA in 0.2 eq increments until pH 8.0 is restored.

  • Monitor via LC-MS. The reaction is typically complete within 1–2 hours.

Step 4: Workup 9. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). 10. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Sources

Optimization

Best purification and recrystallization methods for 4-Amino-1-cyclopropylpiperidine

Welcome to the Technical Support Center for the isolation, purification, and handling of 4-Amino-1-cyclopropylpiperidine . As a Senior Application Scientist, I frequently see researchers struggle with the isolation of lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of 4-Amino-1-cyclopropylpiperidine .

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of low-molecular-weight aliphatic diamines. Because this compound contains both a primary amine and a tertiary piperidine nitrogen, it is highly polar, water-soluble, and prone to atmospheric degradation.

This guide is designed to troubleshoot the most common bottlenecks encountered at the bench, explaining not just what steps to take, but the chemical causality behind them to ensure your workflows are self-validating and reproducible.

Quantitative Data & Physical Properties

Before initiating any purification workflow, it is critical to verify the target physical state of your compound. Below is the comparative data for the freebase versus the dihydrochloride salt form.

PropertyFreebase Form [3]Dihydrochloride Salt Form [2]
CAS Number 62813-02-91176419-75-2
Molecular Weight 140.23 g/mol 213.15 g/mol
Physical State (RT) Colorless to yellow liquidWhite to off-white crystalline solid
Boiling Point ~75 °C at 8 torr [1]N/A (Decomposes before boiling)
Solubility Soluble in DCM, Ether, WaterSoluble in Water, MeOH; Insoluble in EtOAc, Ether
Storage Conditions 2-8 °C, inert atmosphere, darkRoom temperature, desiccated

Purification Workflow Decision Matrix

PurificationWorkflow Crude Crude 4-Amino-1-cyclopropylpiperidine Decision Target Form? Crude->Decision Distillation Vacuum Distillation (b.p. ~75°C at 8 torr) Decision->Distillation Liquid Freebase SaltForm Salt Formation (HCl in Et2O/Dioxane) Decision->SaltForm Solid Salt PureFreebase Pure Freebase (Colorless Liquid) Distillation->PureFreebase CrudeSalt Crude Dihydrochloride Salt SaltForm->CrudeSalt Recryst Anti-Solvent Recrystallization (MeOH / EtOAc) CrudeSalt->Recryst PureSalt Pure Dihydrochloride Salt (White Crystals) Recryst->PureSalt

Decision matrix and workflow for the purification of 4-Amino-1-cyclopropylpiperidine.

Troubleshooting FAQs

Q1: My crude 4-Amino-1-cyclopropylpiperidine streaks heavily on silica gel. How can I purify the freebase directly? The Causality: As a diamine, 4-Amino-1-cyclopropylpiperidine interacts strongly with the acidic silanol groups on standard normal-phase silica gel. This causes severe peak tailing, irreversible chemisorption, and poor recovery. The Solution: Avoid standard silica chromatography. If your downstream coupling reactions require the freebase form, vacuum distillation is the gold standard. The compound has a predicted atmospheric boiling point near 200 °C, which risks thermal degradation of the amine. Distillation under reduced pressure safely isolates the pure colorless liquid without thermal stress [1].

Q2: I need a bench-stable solid for long-term storage. How do I convert the freebase into a stable salt? The Causality: Aliphatic amines in their freebase form are prone to atmospheric oxidation (turning yellow/brown over time) and can absorb atmospheric CO2 to form carbamates. Converting the diamine into its dihydrochloride salt protonates both the primary and tertiary nitrogens. This creates a highly crystalline, non-volatile, and oxidation-resistant solid lattice [2]. The Solution: Dissolve the crude freebase in an aprotic, non-polar solvent (like diethyl ether) and introduce an anhydrous HCl/dioxane solution. The extreme polarity shift upon protonation forces the dihydrochloride salt to precipitate immediately, driving the reaction to completion while leaving non-basic organic impurities dissolved in the mother liquor.

Q3: My synthesized dihydrochloride salt is discolored. What is the best recrystallization solvent system? The Causality: Discoloration is usually caused by trace oxidized amine byproducts trapped within the crystal lattice during rapid precipitation. Because the dihydrochloride salt is highly polar, it is freely soluble in lower alcohols but strictly insoluble in esters or ethers. The Solution: Perform an anti-solvent recrystallization using a Methanol (MeOH) / Ethyl Acetate (EtOAc) gradient. Dissolving the salt in minimal hot methanol disrupts the impure lattice. The slow, dropwise addition of hot ethyl acetate lowers the bulk solvent polarity just enough to reach the metastable zone, promoting the nucleation of pure white crystals while keeping the colored oxidation products solvated.

Step-by-Step Methodologies

Protocol A: Vacuum Distillation of the Freebase

Use this protocol when the unprotonated liquid amine is strictly required for downstream synthesis.

  • Setup: Transfer the crude liquid to a short-path distillation apparatus equipped with a Vigreux column (to prevent bumping of the viscous crude) and a magnetic stir bar.

  • Evacuation: Apply high vacuum (target ~8 torr) and allow the system to equilibrate.

  • Heating: Slowly heat the oil bath. Collect and discard the initial volatile forecut (impurities and residual extraction solvents boiling below 40 °C).

  • Collection: Increase the temperature and collect the main fraction at approximately 75 °C (at 8 torr) [1]. The pure product should elute as a clear, colorless liquid.

  • Storage: Break the vacuum with an inert gas (Argon or N2). Transfer the pure freebase to an amber vial, purge with Argon, and store at 2-8 °C [3].

Protocol B: Dihydrochloride Salt Formation & Anti-Solvent Recrystallization

Use this protocol to generate a highly pure, bench-stable solid for long-term storage or precise stoichiometric weighing.

Part 1: Salt Formation

  • Dissolve 1.0 equivalent of crude 4-Amino-1-cyclopropylpiperidine freebase in 10 volumes of anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • With vigorous stirring, slowly add 2.2 equivalents of 4M HCl in 1,4-dioxane dropwise. A white precipitate will form immediately upon addition.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the crude dihydrochloride salt using a Büchner funnel under a nitrogen blanket to prevent moisture absorption (the crude salt can be slightly hygroscopic).

Part 2: Anti-Solvent Recrystallization

  • Transfer the crude salt to a clean Erlenmeyer flask. Add the absolute minimum volume of boiling anhydrous Methanol required to achieve complete dissolution.

  • While maintaining the solution at a gentle boil, add hot Ethyl Acetate dropwise until the solution becomes faintly turbid (this indicates the cloud point / metastable zone has been reached).

  • Add 1-2 drops of hot Methanol just until the turbidity clears. Remove the flask from the heat source.

  • Allow the solution to cool to room temperature undisturbed. Do not agitate; slow cooling promotes the exclusion of impurities from the growing crystal lattice.

  • Once at room temperature, chill the flask at 4 °C for 2 hours to maximize yield.

  • Filter the purified white crystals, wash with cold Ethyl Acetate, and dry under high vacuum for 12 hours.

References

  • Solid dispersions containing an apoptosis-inducing agent (US Patent 10213433B2). Google Patents.
Troubleshooting

Minimizing side reactions and byproducts in cyclopropylpiperidine synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of cyclopropylpiperidine derivatives. This document provides in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of cyclopropylpiperidine derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize side reactions and byproducts, thereby improving yield and purity.

Introduction

The cyclopropylpiperidine moiety is a valuable structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its synthesis, however, can be challenging, often accompanied by the formation of unwanted side products that complicate purification and reduce overall efficiency. This guide offers practical, experience-driven solutions to common problems encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cyclopropylpiperidine, and what are their relative merits?

There are several established methods for the synthesis of cyclopropylpiperidines. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. Two prevalent strategies are:

  • Reductive Amination of a Piperidone with Cyclopropylamine: This is a widely used method that involves the reaction of a substituted piperidone with cyclopropylamine, followed by reduction of the intermediate imine. It is a versatile approach that allows for the introduction of various substituents on the piperidine ring.

  • N-Alkylation of Piperidine with a Cyclopropyl Halide or Tosylate: This is a direct approach where a pre-formed piperidine ring is functionalized with a cyclopropyl group. While seemingly straightforward, this method can be prone to over-alkylation and may require harsh reaction conditions.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting piperidone. What is happening?

This is a classic issue in reductive amination reactions where the reducing agent reduces the starting ketone or aldehyde before it can form the imine with the amine.[2] This is particularly problematic when using strong, non-selective reducing agents like sodium borohydride in the presence of a protic solvent like methanol.[2][3]

To mitigate this, consider the following:

  • Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives.[2] These reagents preferentially reduce the iminium ion over the carbonyl group, thus favoring the desired reductive amination pathway.[4]

  • Stepwise Procedure: First, allow the imine to form completely before introducing the reducing agent.[2] You can monitor the imine formation using techniques like TLC or NMR.[3] The removal of water using a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation.

Q3: My reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?

Several factors can contribute to a slow or incomplete reaction:

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.[2] Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[2] Protic solvents like methanol can sometimes accelerate imine formation.

  • Catalyst: A catalytic amount of acid, such as acetic acid, can accelerate the formation of the iminium ion, which is the species that is actually reduced.[2][3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Formation of Over-Alkylated Byproducts

Problem: You observe the formation of a tertiary amine byproduct, where the newly formed cyclopropylpiperidine has reacted further with the starting carbonyl compound.[2]

Causality: The secondary amine product (cyclopropylpiperidine) can be more nucleophilic than the starting primary amine (cyclopropylamine), leading to a second reductive amination event.

Solutions:

  • Stoichiometric Control: Use a 1:1 ratio of the amine and the carbonyl compound, or a slight excess of the carbonyl.[2]

  • Stepwise Imine Formation and Reduction: As mentioned in the FAQs, forming the imine first and then adding the reducing agent can significantly minimize over-alkylation.[2]

ParameterOne-Pot Reductive AminationStepwise Imine Formation & Reduction
Procedure All reactants are mixed together from the start.Imine is formed first, then the reducing agent is added.
Side Reactions Higher risk of carbonyl reduction and over-alkylation.Lower risk of side reactions.
Control Less control over individual reaction steps.Better control over the reaction progress.
Issue 2: Ring-Opening of the Cyclopropyl Group

Problem: Under certain conditions, particularly with harsh reagents or elevated temperatures, the strained cyclopropyl ring can undergo ring-opening, leading to a complex mixture of byproducts. This is a known issue in reactions involving cyclopropyl ketones.[5]

Causality: The cyclopropyl group is susceptible to cleavage by strong acids, bases, or certain transition metal catalysts.

Solutions:

  • Mild Reaction Conditions: Employ mild and selective reagents. Avoid strong, non-nucleophilic bases and high reaction temperatures.

  • Careful Catalyst Selection: If using a metal catalyst, for example in a cross-coupling reaction to form an arylcyclopropylpiperidine, be mindful of the catalyst's potential to interact with the cyclopropyl ring.[6]

Issue 3: Incomplete Reaction and Persistent Starting Material

Problem: Even after extended reaction times, you still observe a significant amount of unreacted starting material.

Causality: This could be due to several factors, including poor reagent quality, insufficient activation, or an equilibrium that does not favor product formation.

Solutions:

  • Reagent Quality: Ensure that your reagents, especially the reducing agent and any catalysts, are fresh and active. For instance, in a Simmons-Smith cyclopropanation to form a cyclopropyl ketone precursor, the activation of the zinc-copper couple is critical.[5]

  • Optimize Reaction Parameters: Systematically vary the temperature, solvent, and reaction time to find the optimal conditions for your specific substrates.[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a reliable method for the synthesis of N-cyclopropylpiperidines from the corresponding piperidone.

Step-by-Step Methodology:

  • To a solution of the piperidone (1.0 equiv) and cyclopropylamine (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Key Steps in Reductive Amination

Reductive_Amination Piperidone Piperidone Iminium_Ion Iminium Ion Piperidone->Iminium_Ion Side_Product_1 Reduced Piperidone (Alcohol) Piperidone->Side_Product_1 Premature Reduction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Iminium_Ion Cyclopropylpiperidine Cyclopropylpiperidine Iminium_Ion->Cyclopropylpiperidine Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium_Ion Overalkylation Over-alkylation Byproduct Cyclopropylpiperidine->Overalkylation Further Reaction Troubleshooting_Low_Yield cluster_SM Troubleshooting Starting Material Issues cluster_SP Troubleshooting Side Product Formation Start Low Yield of Cyclopropylpiperidine Check_SM Starting Material Remaining? Start->Check_SM Check_SP Side Products Observed? Start->Check_SP SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No SP_Yes Yes Check_SP->SP_Yes Yes SP_No No Check_SP->SP_No No Incomplete_Reaction Optimize Conditions: - Increase Temperature - Change Solvent - Add Catalyst (e.g., Acetic Acid) SM_Yes->Incomplete_Reaction Incomplete Reaction Identify_SP - Reduced Carbonyl? - Over-alkylation? SP_Yes->Identify_SP Identify Side Product Check_Reagents Verify Reagent Quality (e.g., fresh reducing agent) Incomplete_Reaction->Check_Reagents If still incomplete Reduced_Carbonyl Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Identify_SP->Reduced_Carbonyl Reduced Carbonyl Overalkylation_Product - Adjust Stoichiometry - Stepwise Addition Identify_SP->Overalkylation_Product Over-alkylation

Sources

Optimization

Overcoming steric hindrance in 1-cyclopropylpiperidine derivative reactions

Welcome to the Technical Support Center for Advanced Piperidine Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Piperidine Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot the unique steric and electronic challenges associated with 1-cyclopropylpiperidine derivatives.

The cyclopropyl group is a highly prized bioisostere in drug discovery, frequently used to block metabolic soft spots and modulate lipophilicity. However, its rigid, flat-like geometry sweeps a wide steric cone, creating significant bottlenecks during synthesis and downstream functionalization. This guide synthesizes field-proven methodologies and authoritative literature to help you overcome these hurdles.

🔬 Troubleshooting Guide: Core Scaffold Synthesis

Q1: I am trying to synthesize 1-cyclopropylpiperidine via direct alkylation of piperidine with cyclopropyl bromide, but my yields are abysmal (<10%). What is going wrong?

The Causality: Direct nucleophilic substitution ( SN​2 ) on cyclopropyl halides is notoriously ineffective. The high s-character of the C–X bond in the three-membered ring makes it unusually strong. Furthermore, the rigid geometry of the cyclopropane ring severely restricts the necessary 180∘ trajectory required for a backside SN​2 attack. Forcing the reaction with high heat or strong bases typically leads to decomposition rather than the desired N-alkylation[1].

The Solution: Abandon direct alkylation and utilize a reductive amination strategy. By using 1-ethoxycyclopropanol as a synthetic equivalent for the highly unstable cyclopropanone, you can form an iminium intermediate that is easily reduced to the target compound[2].

Table 1: Quantitative Comparison of N-Cyclopropylation Strategies
Synthesis StrategyKey ReagentsTypical YieldSteric TolerancePrimary Limitation
Direct Alkylation Cyclopropyl bromide, K2​CO3​ , DMF< 10%Very LowBlocked SN​2 trajectory; unreactive C-X bond.
Reductive Amination 1-Ethoxycyclopropanol, NaBH3​CN , MeOH75 - 90%HighRequires careful pH control (pH 5-6) for iminium formation.
Borylation/Coupling Cyclopropylboronic acid, Cu(OAc)2​ 40 - 60%ModerateRequires stoichiometric copper and oxygen (Chan-Lam coupling).
Protocol 1: Self-Validating Reductive Amination of Piperidines

This protocol utilizes 1-ethoxycyclopropanol to bypass the instability of free cyclopropanone.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the piperidine derivative (1.0 eq) and 1-ethoxycyclopropanol (1.2 eq) in anhydrous Methanol (0.2 M).

  • Activation: Add glacial acetic acid dropwise until the pH reaches 5.5. Causality: Mild acidity is required to protonate the intermediate carbinolamine, facilitating water elimination to form the reactive iminium ion.

  • Reduction: Add Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq) in three portions over 15 minutes. Stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via 1H NMR. The successful consumption of the starting material is indicated by the disappearance of the distinct methylene doublets of 1-ethoxycyclopropanol at δ 0.84 ppm[2].

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane, dry over Na2​SO4​ , and concentrate.

G cluster_0 Direct Alkylation (Failed Route) cluster_1 Reductive Amination (Optimal Route) Piperidine Piperidine Core CyclopropylBromide Cyclopropyl Halide + Base Piperidine->CyclopropylBromide Cyclopropanone 1-Ethoxycyclopropanol (Cyclopropanone eq.) Piperidine->Cyclopropanone NoReaction No SN2 Reaction (Steric Blockade) CyclopropylBromide->NoReaction High s-character C-X bond Imine Iminium Intermediate Cyclopropanone->Imine Condensation HighYield 1-Cyclopropylpiperidine (>80% Yield) Imine->HighYield NaBH3CN Reduction

Reaction pathway comparing direct alkylation vs. reductive amination for 1-cyclopropylpiperidine.

⚙️ Troubleshooting Guide: Advanced Functionalization & Cross-Coupling

Q2: I am synthesizing a CH24H inhibitor and need to perform an amide coupling at the C4 position of a 1-cyclopropylpiperidine. Will the cyclopropyl ring survive standard coupling conditions?

The Causality: Yes, but with caveats. The cyclopropyl ring is generally stable to basic and mildly acidic conditions, but it is highly susceptible to ring-opening under strong Lewis acids or concentrated mineral acids due to the relief of ring strain. The Solution: For synthesizing compounds like 1-cyclopropylpiperidine-4-carboxamide, utilize mild uronium-based coupling reagents (e.g., HATU) with a non-nucleophilic base like DIPEA in DMF. This avoids acidic degradation while efficiently overcoming the moderate steric hindrance radiating from the N-alkyl group[3].

Q3: I am attempting a Buchwald-Hartwig amination using a sterically hindered cyclopropylamine derivative, but I'm observing poor conversion and high catalyst degradation. How do I fix this?

The Causality: In traditional Palladium-catalyzed C–N cross-coupling, the reductive elimination step is highly sensitive to steric bulk. The bulky cyclopropyl group clashes with the bulky phosphine ligands on the Pd center, stalling the catalytic cycle[4]. The Solution: Pivot to a Nickel-Catalyzed Reductive Cross-Coupling using N-hydroxyphthalimide (NHP) esters. This method operates via a single-electron radical pathway. Because the alkyl radical addition to the Ni center is less sterically demanding than two-electron oxidative addition/reductive elimination, it easily accommodates strained and bulky rings[5].

Table 2: Ligand & Catalyst Selection Guide for Bulky Piperidines
Reaction TypeCatalyst/Ligand SystemMechanism of Steric ReliefRecommended Substrates
Buchwald-Hartwig Pd2​(dba)3​ / RuPhosLarge biaryl ligand creates a deep binding pocket, forcing reductive elimination.Moderately hindered secondary amines.
Ni-Reductive Coupling NiCl2​⋅glyme / dtbbpySingle-electron radical addition bypasses traditional steric bottlenecks.Highly hindered NHP esters, cyclopropylamines.
Amide Coupling HATU / DIPEAHighly reactive active ester overcomes local steric shielding at C4.1-Cyclopropylpiperidine-4-carboxylic acids.
Protocol 2: Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamine NHP Esters

This protocol provides direct access to 1-arylcyclopropylamines without requiring heat- or air-sensitive reagents.

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a stir bar, add the cyclopropylamine NHP ester (1.0 eq), the (hetero)aryl halide (1.5 eq), NiCl2​⋅glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and Zn dust (2.0 eq) as the terminal reductant.

  • Solvent Addition: Purge the vial with Nitrogen for 5 minutes. Add anhydrous DMF/THF (1:1, 0.1 M).

  • Self-Validation Check: Upon solvent addition and stirring, the reaction mixture should transition from a pale green (indicating NiII ) to a deep red/brown color. This color change is a self-validating indicator that the active low-valent Ni species has been successfully generated by the Zn dust.

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Workup: Dilute with Ethyl Acetate, filter through a short pad of Celite to remove zinc salts, and concentrate the filtrate for column chromatography[5].

G Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Ni0->OxAdd NiII_Aryl Aryl-Ni(II)-X OxAdd->NiII_Aryl RadicalAdd Radical Addition (from NHP Ester) NiII_Aryl->RadicalAdd NiIII Aryl-Ni(III)-Alkyl RadicalAdd->NiIII Alkyl Radical RedElim Reductive Elimination (Steric Relief) NiIII->RedElim Product Cross-Coupled Product RedElim->Product Reduction Reduction by Zn/Mn RedElim->Reduction Ni(I) intermediate Reduction->Ni0

Catalytic cycle of Ni-catalyzed reductive cross-coupling overcoming steric hindrance.

📚 References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

  • Journal of the American Chemical Society. "N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group." ACS Publications.[Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." ACS Publications.[Link]

  • Organic Letters. "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." ACS Publications.[Link]

  • RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." Royal Society of Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Neutralization of Dihydrochloride Salts in Base-Sensitive Environments

A Senior Application Scientist's Guide to Theory, Practice, and Troubleshooting Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Theory, Practice, and Troubleshooting

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of neutralizing dihydrochloride salts, particularly when working with molecules containing base-sensitive functional groups. As your application scientist, my goal is to move beyond simple step-by-step instructions and provide a framework for making informed decisions in the lab. We will explore the causality behind protocol choices, establish self-validating experimental designs, and troubleshoot the nuanced issues that can arise during this pivotal step in a synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is a dihydrochloride salt, and why must it be neutralized?

Many organic molecules, especially those containing two basic nitrogen atoms (diamines), are often synthesized, purified, and stored as dihydrochloride salts (R-NH₃⁺Cl⁻ / R'-NH₃⁺Cl⁻). There are several practical reasons for this:

  • Enhanced Stability: The protonated amine is less susceptible to oxidation and other degradation pathways compared to the free base.

  • Improved Handling: Salts are typically crystalline, non-volatile solids, making them easier to weigh and handle than potentially oily or low-melting free bases.

  • Increased Solubility: While the free bases are often soluble in organic solvents, their salt forms can exhibit higher solubility in polar protic solvents, which can be advantageous for purification or formulation.

However, the free base (the deprotonated, neutral amine) is almost always the reactive species required for subsequent synthetic steps, such as nucleophilic additions, couplings, or amide bond formations. The positively charged ammonium centers are electrophilic and non-nucleophilic. Therefore, neutralization is the critical step to "liberate" the free base, enabling it to participate in the desired reaction.[1][2] This is achieved by reacting the salt with a base that is strong enough to remove the protons from the ammonium ions.

Q2: What defines a "base-sensitive environment," and what are the risks?

A base-sensitive environment refers to a reaction mixture containing functional groups that can undergo undesired transformations in the presence of a base. The primary risk is a significant reduction in yield and purity due to the formation of side products.[3][4] Key functional groups to be wary of include:

  • Esters and Lactones: Susceptible to hydrolysis, forming carboxylates and alcohols.

  • Epoxides: Can be opened by nucleophilic bases.

  • Aldehydes and Ketones: Can undergo aldol condensation or epimerization at α-stereocenters.

  • Halides: Risk of elimination reactions (E2), especially with sterically hindered bases.

  • Chiral Centers: Protons adjacent to electron-withdrawing groups can be labile, leading to racemization or epimerization.

Using a base that is too strong or too nucleophilic can easily compromise the integrity of a complex molecule. Therefore, the choice of a neutralizing agent is not trivial and must be tailored to the specific substrate.

Troubleshooting Guide: Protocol Selection & Optimization

Issue 1: My starting material is a dihydrochloride salt, and my molecule has base-sensitive groups. How do I choose the correct neutralization strategy?

This is the central challenge. The ideal base should be strong enough to deprotonate two ammonium ions but not so strong or nucleophilic that it causes side reactions. The choice depends on several factors: the pKa of the amine, solvent, reaction temperature, and the nature of the workup.

The following decision tree provides a logical workflow for selecting an appropriate base.

G cluster_bases Recommended Base Classes cluster_workup Primary Workup Strategy start Start: Neutralize Dihydrochloride Salt q1 Are there highly sensitive groups? (e.g., esters, epimerizable centers) start->q1 a1_yes YES q1->a1_yes High Sensitivity a1_no NO q1->a1_no Low to Moderate Sensitivity base_weak Use a mild inorganic base (K₂CO₃, NaHCO₃, K₃PO₄) in a heterogeneous mixture. a1_yes->base_weak base_steric Use a non-nucleophilic, sterically hindered organic base (DIPEA, 2,6-Lutidine). a1_no->base_steric q2 Is the salt byproduct (e.g., Et₃N·HCl) soluble in the reaction solvent? base_steric->q2 base_common Use a standard tertiary amine (Triethylamine, N-Methylmorpholine). base_common->q2 a2_yes YES q2->a2_yes Soluble a2_no NO q2->a2_no Insoluble workup_wash Plan for aqueous workup or chromatography to remove soluble salts and excess base. a2_yes->workup_wash workup_filter Filter the precipitated salt. This simplifies purification. a2_no->workup_filter

Caption: Decision tree for selecting a neutralization protocol.

The table below summarizes the properties of frequently used bases. Note that for a dihydrochloride salt, at least two equivalents of a mono-basic agent (or one equivalent of a di-basic agent) are required for complete neutralization.

BasepKa (Conjugate Acid)TypeCommon SolventsKey Advantages & Considerations
Sodium Bicarbonate (NaHCO₃) 6.4, 10.3Weak InorganicWater, BiphasicVery mild, safe for most functional groups. Byproduct is CO₂. Often slow and requires aqueous or biphasic conditions.[5][6]
Potassium Carbonate (K₂CO₃) 10.3Moderate InorganicDMF, AcetonitrileStronger than bicarbonate. Often used as a solid suspension in organic solvents, simplifying removal by filtration.[7][8]
Triethylamine (TEA, Et₃N) 10.7Tertiary AmineDCM, THF, TolueneCommon and inexpensive. The byproduct Et₃N·HCl precipitates from some solvents (e.g., ether, EtOAc), allowing removal by filtration.[7]
DIPEA (Hünig's Base) 11.0Hindered AmineDCM, THF, DMFSterically hindered and non-nucleophilic, making it ideal for sensitive substrates. Byproduct is often soluble, requiring aqueous workup.[7]
2,6-Lutidine 6.7Hindered AmineDCM, TolueneLess basic than TEA/DIPEA, useful for scavenging acid without affecting mildly acidic protons. Can be difficult to remove.[7]
Propylene Oxide ~ -2.0EpoxideDCM, MethanolAn unconventional neutralizer that acts as an irreversible proton sponge. The byproduct is a chloropropanol, which can be removed by evaporation.[9]
Issue 2: My reaction is sluggish or stalls after adding the base. How can I troubleshoot this?

This often points to incomplete neutralization of the dihydrochloride salt, meaning the nucleophilic free base is not being generated in sufficient concentration.

  • Cause A: Insufficient Base Strength or Stoichiometry

    • Diagnosis: The pKa of the base's conjugate acid should ideally be 1-2 units higher than the pKa of the protonated amine you are neutralizing. For a dihydrochloride, ensure you have added at least two full equivalents of base.

    • Solution: Switch to a slightly stronger base from the table above. If using an inorganic base like K₂CO₃, consider adding a phase-transfer catalyst (e.g., TBAB) to improve reactivity in organic solvents.

  • Cause B: Solubility Issues

    • Diagnosis: Solid inorganic bases (K₂CO₃, NaHCO₃) have very low solubility in many organic solvents like DCM or THF.[7] The reaction only occurs at the surface of the solid particles, which can be very slow.

    • Solution: Increase the reaction temperature (if thermally stable), switch to a more polar solvent like DMF or acetonitrile where the base has some solubility, or grind the inorganic base into a fine powder to increase surface area.[10] Alternatively, use a soluble organic base like DIPEA.

  • Verification Workflow:

    • Aliquot Test: After adding the base and stirring, take a small aliquot of the reaction mixture.

    • Partition: Dilute the aliquot with DCM and water in a small vial.

    • pH Check: Spot the aqueous layer onto pH paper. The pH should be basic (pH > 8), indicating that excess base is present and neutralization is likely complete.[11]

    • TLC Analysis: Spot the original salt, the reaction mixture, and a co-spot on a TLC plate. The highly polar spot corresponding to the salt should disappear and be replaced by a less polar spot for the free base.

Issue 3: How do I effectively remove the salt byproduct and excess base after the reaction?

Workup is critical for obtaining a pure product. The strategy depends on the properties of your desired product and the base used.

G start Reaction Complete q1 Is the byproduct salt (e.g., Et₃N·HCl) a solid precipitate? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no filter Filter the crude reaction mixture through Celite to remove the solid salt. a1_yes->filter q2 Is your desired product acidic, basic, or neutral? a1_no->q2 filter->q2 prod_base Product is Basic q2->prod_base prod_acid_neutral Product is Acidic/Neutral q2->prod_acid_neutral wash_basic Perform a basic wash (e.g., sat. NaHCO₃) to remove acidic impurities. prod_base->wash_basic wash_acidic Perform a dilute acidic wash (e.g., 1M HCl, sat. NH₄Cl) to remove excess organic base. prod_acid_neutral->wash_acidic wash_brine Wash with brine to remove residual water and salts. wash_acidic->wash_brine wash_basic->wash_brine dry Dry organic layer (Na₂SO₄/MgSO₄), filter, and concentrate. wash_brine->dry wash_brine->dry

Caption: General workflow for post-neutralization workup.

  • Strategy 1: Filtration (for Insoluble Byproducts)

    • If you used a base like triethylamine in a solvent where the resulting ammonium salt is insoluble (e.g., ether, ethyl acetate), simply filter the reaction mixture through a pad of Celite®. This is the most straightforward workup.[8]

  • Strategy 2: Aqueous Extraction (for Soluble Byproducts)

    • If your product is neutral or acidic: Perform a wash with a dilute aqueous acid (e.g., 1 M HCl, 5% citric acid, or saturated NH₄Cl).[12][13] This will protonate the excess organic base (e.g., DIPEA) and transfer it to the aqueous layer.

    • If your product is also basic: An acidic wash will extract your product as well. In this case, first wash with saturated sodium bicarbonate to remove any acidic impurities. Then, wash thoroughly with water and brine to remove the soluble salt byproduct (e.g., DIPEA·HCl) and any remaining base.[12] Purity may need to be addressed with chromatography.

  • Strategy 3: Solid-Phase Extraction (SPE)

    • For challenging separations, SPE can be a powerful tool.[14] Pass the crude organic solution through a silica plug to retain the polar ammonium salts. Alternatively, use an ion-exchange SPE cartridge that specifically binds and removes the excess charged species.[15][16]

Experimental Protocols

Protocol 1: In-Situ Neutralization with DIPEA in an Anhydrous Reaction

This protocol is suitable for moisture-sensitive reactions where the substrate has base-labile functional groups. DIPEA is chosen for its non-nucleophilic nature.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the dihydrochloride salt (1.0 eq).

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., DCM, THF) to the flask.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath. This mitigates any exotherm from the neutralization.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA) (2.1-2.2 eq) dropwise via syringe. A slight excess ensures complete neutralization.

  • Stirring: Allow the mixture to stir at 0 °C for 15-20 minutes. The mixture may become more homogeneous as the free base is formed.

  • Verification (Optional): Remove a small aliquot for TLC or pH paper test as described in the troubleshooting section to confirm neutralization.

  • Reaction: Proceed with the addition of other reagents for the subsequent reaction step.

  • Workup: At the end of the reaction, plan for an aqueous workup to remove the soluble diisopropylethylammonium chloride salt and excess DIPEA.[7]

Protocol 2: Heterogeneous Neutralization with Potassium Carbonate

This method is ideal for substrates that are extremely sensitive to organic amine bases.

  • Setup: To a flask, add the dihydrochloride salt (1.0 eq) and finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 eq). A larger excess is used to drive the heterogeneous reaction.

  • Solvent Addition: Add the reaction solvent (e.g., Acetonitrile, DMF).

  • Stirring: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours to ensure complete neutralization. Vigorous stirring is crucial to maximize the surface area contact.

  • Verification: Monitor the reaction by TLC. The polar starting material spot should be completely consumed.

  • Reaction: Add the other reagents directly to the mixture. The K₂CO₃ can often remain in the flask during the reaction to neutralize any acid formed in situ.

  • Workup: After the reaction is complete, filter the entire mixture through a pad of Celite® to remove all inorganic solids (K₂CO₃, KCl). The filtrate, containing the product, can then be concentrated and purified further.[8]

Protocol 3: Free-Basing via Liquid-Liquid Extraction

This protocol is used to isolate the pure, neutral free base before a reaction. It is only suitable if the free base is stable and has good solubility in a water-immiscible organic solvent.

  • Dissolution: Dissolve the dihydrochloride salt (1.0 eq) in a minimal amount of water or a 1:1 mixture of THF/water.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Cool the funnel in an ice bath. Slowly add a basic aqueous solution (e.g., 2 M NaOH, saturated Na₂CO₃) with frequent shaking and venting until the aqueous layer is strongly basic (pH > 11, checked with pH paper).[17]

  • Extraction: Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). The free base will partition into the organic layer.

  • Combine & Wash: Combine the organic extracts and wash them once with brine to initiate drying.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the free base.[11] The isolated product should be used promptly as free bases can be less stable than their salt forms.

References

  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Grice, K. A., et al. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction? ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2024). Amine workup.
  • Arefin, S. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]

  • Tovar, C. (2015). any idea how to neutralize the hydrazine dihydrochloride... ResearchGate. Available at: [Link]

  • Lab Alley. (2024). How to neutralize hydrochloric acid.
  • Quora. (2019). What is the best base to use when neutralizing HF and/or HCL? Will baking soda work for this?
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry.
  • Shapiro, A. B. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Available at: [Link]

  • Kumar, A. (2014). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Available at: [Link]

  • Digital Analysis. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. pH Adjustment Systems.
  • Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?
  • Deskera. (2023). How to Maximize Yield in Chemical Manufacturing?
  • Saraswati Institute of Pharmaceutical Sciences. (n.d.).
  • Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways (2024).
  • Flinn Scientific. (n.d.). Acidic, Basic, and Neutral Salts.
  • Hawach. (2025). What Is the Purpose of Solid Phase Extraction.
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
  • LibreTexts Chemistry. (2019). 14.4: Hydrolysis of Salt Solutions.
  • University of Texas at Austin. (n.d.). Neutralizations - Chemistry 302.
  • Wikipedia. (n.d.). Solid-phase extraction.
  • University of Rochester. (n.d.). Amines - Workup. Department of Chemistry.
  • Unknown. (n.d.).
  • University of Texas at Austin. (n.d.). Identifying Acids, Bases, and Salts. Chemistry 302.
  • Phenomenex. (n.d.). What is Solid-Phase Extraction?
  • Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
  • Unknown. (n.d.). Semester –I UNIT 2(b)
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
  • The Physics Classroom. (n.d.).
  • Karaman, R. (2015). How can I separate my active natural compound from HCL? ResearchGate. Available at: [Link]

  • University of Ottawa. (n.d.). 5.5 – Hydrolysis of Salt Solutions – General Chemistry for Gee-Gees.
  • Merck Millipore. (n.d.). Solid Phase Extraction (SPE).
  • Digital Analysis. (n.d.). Hydrochloric (HCl) Acid Neutralization. pH Adjustment Systems.
  • Serajuddin, A. T. M. (2018).
  • University of Helsinki. (2021).
  • PubMed. (2021).
  • AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
  • Serajuddin, A. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). AWS.
  • New Science. (2024). acids, bases and strong acid-base neutralization reactions: analysis of teaching, history and concepts.
  • Jones, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology.
  • Reddit r/chemistry. (2011). Synthetic chemists: getting rid of HCl?
  • Science Ready. (n.d.). Factors Considered When Designing a Chemical Synthesis Process.
  • McGlone, T., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.

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Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts for 4-Amino-1-cyclopropylpiperidine dihydrochloride

Comparative NMR Analysis Guide: 4-Amino-1-cyclopropylpiperidine Free Base vs. Dihydrochloride Salt Executive Summary 4-Amino-1-cyclopropylpiperidine is a critical diamine building block frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analysis Guide: 4-Amino-1-cyclopropylpiperidine Free Base vs. Dihydrochloride Salt

Executive Summary

4-Amino-1-cyclopropylpiperidine is a critical diamine building block frequently utilized in the synthesis of advanced therapeutics, most notably in the development of apoptosis-inducing agents like Bcl-2 inhibitors (e.g., Venetoclax analogs)[1]. For drug development professionals and synthetic chemists, confirming the exact protonation state of this intermediate is a daily necessity. The free base and dihydrochloride salt exhibit vastly different solubility profiles, reactivity, and formulation compatibilities.

This guide provides a definitive comparison of the 1H and 13C NMR chemical shifts between the free base and dihydrochloride salt forms, detailing the underlying physical organic causality and the self-validating experimental protocols required for accurate structural determination.

Section 1: Mechanistic Context & Chemical Shift Causality

Understanding the shift dynamics requires analyzing the structural features of 4-amino-1-cyclopropylpiperidine: a tertiary piperidine nitrogen (N1) substituted with a cyclopropyl ring, and a primary amine at the C4 position.

When the free base is converted to the dihydrochloride salt, protonation occurs at both N1 and N4. This creates localized positive charges that fundamentally alter the local magnetic environment[2]:

  • Inductive Deshielding (1H NMR): The highly electronegative NH+ and NH3+​ groups pull electron density away from adjacent C-H bonds via the inductive effect. This deshielding causes significant downfield shifts (+0.5 to +1.2 ppm) for the protons on C2, C6, C4, and the cyclopropyl methine group.

  • Charge Polarization & Conformational Locking (13C NMR): Counterintuitively, protonation of aliphatic amines often results in an upfield shift for the β and γ carbons in 13C NMR. This is driven by electric field effects (charge polarization) and the γ -gauche effect, where the protonated salt locks into a rigid chair conformation that increases steric compression[3].

Section 2: Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the NMR sample preparation must act as a self-validating system. The choice of solvent is deliberate: CDCl3​ for the lipophilic free base and D2​O for the hydrophilic dihydrochloride salt. The absence of a broad NH2​ peak in the D2​O spectrum acts as an internal validation that rapid deuterium exchange has occurred, confirming the salt's complete dissolution.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15 mg of 4-amino-1-cyclopropylpiperidine free base and 15 mg of the dihydrochloride salt into separate, clean glass vials.

  • Solvent Addition: Add 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard) to the free base. Add 0.6 mL of D2​O to the dihydrochloride salt.

  • Dissolution & Homogenization: Vortex both vials for 30 seconds. The salt should dissolve completely in D2​O without sonication. If particulate matter remains, filter through a 0.2 μ m PTFE syringe filter.

  • Transfer: Transfer 0.55 mL of each homogenized solution into standard 5 mm NMR tubes.

  • Data Acquisition: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • 1H NMR Parameters: 16 scans, 1-second relaxation delay, 30° pulse angle.

    • 13C NMR Parameters: 1024 scans, 2-second relaxation delay, composite pulse decoupling (CPD).

  • Processing: Apply a 0.3 Hz line broadening function for 1H and 1.0 Hz for 13C before Fourier transformation. Phase and baseline correct manually.

NMR_Workflow A 1. Sample Weighing (15 mg) B 2. Solvent Selection (CDCl3 vs D2O) A->B C 3. Dissolution & Homogenization B->C D 4. NMR Tube Transfer (5mm) C->D E 5. Data Acquisition (400/500 MHz) D->E F 6. FID Processing & Phase Correction E->F

Experimental workflow for the preparation and acquisition of comparative NMR samples.

Section 3: Data Presentation & Comparative Analysis

The tables below summarize the quantitative chemical shifts for both forms. The Δδ values highlight the magnitude of the shift caused by protonation.

Table 1: 1H NMR Chemical Shifts (400 MHz)

Structural PositionFree Base ( CDCl3​ , δ ppm)Dihydrochloride ( D2​O , δ ppm) Δδ (ppm)Multiplicity & Integration
Cyclopropyl CH2​ 0.35 - 0.450.90 - 1.05+0.55m, 4H
Cyclopropyl CH 1.55 - 1.652.80 - 2.90+1.25m, 1H
Piperidine C3, C5 (ax)1.30 - 1.451.95 - 2.10+0.65m, 2H
Piperidine C3, C5 (eq)1.80 - 1.902.30 - 2.45+0.50m, 2H
Piperidine C2, C6 (ax)2.15 - 2.253.10 - 3.25+0.95td, 2H
Piperidine C42.60 - 2.753.50 - 3.65+0.90tt, 1H
Piperidine C2, C6 (eq)2.90 - 3.003.70 - 3.85+0.80dt, 2H
NH2​ / NH3+​ 1.35 (br s)Exchanged in D2​O N/A-

Analytical Insight: The most diagnostic peak for confirming N1 protonation is the cyclopropyl methine (CH) proton. In the free base, it resonates upfield (~1.6 ppm). Upon salt formation, the adjacent positive charge pulls it drastically downfield to ~2.85 ppm.

Table 2: 13C NMR Chemical Shifts (100 MHz)

Structural PositionFree Base ( CDCl3​ , δ ppm)Dihydrochloride ( D2​O , δ ppm) Δδ (ppm)
Cyclopropyl CH2​ 6.54.2-2.3
Cyclopropyl CH 38.430.5-7.9
Piperidine C3, C535.227.8-7.4
Piperidine C448.644.5-4.1
Piperidine C2, C653.149.2-3.9

Analytical Insight: As predicted by physical organic principles[3], the 13C signals shift upfield (negative Δδ ) upon protonation. The significant upfield shift of the C3/C5 carbons (-7.4 ppm) is a classic manifestation of the γ -gauche effect induced by the rigidified protonated piperidine ring.

Causality FB Free Base Form (Electron Rich) Salt Dihydrochloride Salt (Protonated N-atoms) FB->Salt + 2 HCl (Protonation) N1 N1 (Piperidine) Protonation -> Inductive Deshielding Salt->N1 N4 N4 (Amine) Protonation -> Inductive Deshielding Salt->N4 Shift1 Downfield Shift (1H): C2, C6 Protons (+0.8 ppm) N1->Shift1 Shift2 Downfield Shift (1H): C4 Proton (+0.7 ppm) N4->Shift2

Logical causality diagram illustrating the deshielding effects of amine protonation.

Conclusion

By cross-referencing the experimental data against the predicted inductive and steric effects, researchers can confidently distinguish between the free base and dihydrochloride salt of 4-amino-1-cyclopropylpiperidine. The drastic downfield shift of the cyclopropyl methine proton in 1H NMR, combined with the universal upfield shift in 13C NMR, serves as a robust, self-validating diagnostic fingerprint for salt formation.

References

  • AbbVie Inc. (2019). Solid dispersions containing an apoptosis-inducing agent.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link]

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Comparative

4-Amino-1-cyclopropylpiperidine dihydrochloride vs 4-aminopiperidine dihydrochloride in SAR studies

SAR Comparison Guide: 4-Amino-1-cyclopropylpiperidine vs. 4-Aminopiperidine in Drug Discovery Introduction: The Piperidine Scaffold in Medicinal Chemistry The piperidine ring is one of the most ubiquitous nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

SAR Comparison Guide: 4-Amino-1-cyclopropylpiperidine vs. 4-Aminopiperidine in Drug Discovery

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. In structure-activity relationship (SAR) campaigns, the 4-aminopiperidine motif is frequently utilized as a versatile linker or pharmacophore to project substituents into solvent-exposed regions or deep binding pockets.

However, the unsubstituted 4-aminopiperidine dihydrochloride often presents significant pharmacokinetic (PK) and safety liabilities due to its high basicity. To overcome these challenges, medicinal chemists frequently turn to 4-amino-1-cyclopropylpiperidine dihydrochloride as an optimized building block. This guide provides an in-depth, objective comparison of these two scaffolds, detailing the physicochemical causality behind their performance and providing self-validating protocols for their evaluation.

Section 1: Physicochemical Profiling & Causality

The decision to transition from an unsubstituted piperidine to an N-cyclopropyl derivative is driven by three core physicochemical principles:

Basicity (pKa) and Membrane Permeability

The unsubstituted piperidine nitrogen is highly basic (pKa ~10.5). At physiological pH (7.4), it exists almost entirely in the protonated state, which severely restricts passive membrane permeability and oral bioavailability.

Adding a cyclopropyl group fundamentally alters the electronic environment of the amine. Because the carbon-carbon bonds within the highly strained three-membered cyclopropyl ring possess greater s-character than standard alkanes, the ring is more electronegative. This exerts an electron-withdrawing inductive effect on the adjacent piperidine nitrogen, lowering its pKa by approximately 1 to 2 units[1]. This tailored basicity tuning (pKa ~9.0) increases the fraction of the neutral, un-ionized species at pH 7.4, significantly enhancing passive diffusion across lipid bilayers[2].

Metabolic Stability (CYP450 Resistance)

Standard N-alkylation (e.g., N-methyl or N-isopropyl) often introduces a metabolic liability. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, rapidly clear N-alkyl amines via oxidative dealkylation—a mechanism that requires the abstraction of an alpha-proton. The alpha-protons on a cyclopropyl ring are both sterically shielded and electronically deactivated due to the ring's rigid geometry and high bond dissociation energy. Consequently, the N-cyclopropyl group acts as a metabolic shield, dramatically increasing the half-life of the compound in human liver microsomes (HLM) compared to linear alkyl alternatives[3].

hERG Channel Mitigation

Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation). By reducing the pKa via N-cyclopropylation, the electrostatic interaction between the protonated amine and the acidic residues within the hERG central cavity is weakened, effectively designing out the cardiovascular liability.

Section 2: Data Presentation

The table below summarizes the comparative physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) metrics typically observed when incorporating these two building blocks into a lead scaffold.

Property / Metric4-Aminopiperidine (Baseline)4-Amino-1-cyclopropylpiperidine (Optimized)
Piperidine Nitrogen pKa ~10.5 (Highly Basic)~8.5 - 9.0 (Moderately Basic)
Lipophilicity (ΔclogP) Baseline+0.8 to +1.2
Caco-2 Permeability ( Papp​ ) Low ( <5×10−6 cm/s)High ( >15×10−6 cm/s)
Metabolic Stability (HLM) Moderate (Subject to oxidation)High (Resistant to N-dealkylation)
Conformational Flexibility HighRestricted (Entropically favorable binding)
hERG Inhibition Potential HighLow to Moderate

Section 3: SAR Case Study - Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

The practical impact of the N-cyclopropyl substitution is perfectly exemplified in the development of Bcl-2 family protein inhibitors, such as analogues of Venetoclax (ABT-199).

In these SAR campaigns, researchers needed to achieve high systemic exposure after oral administration to maintain continual suppression of Bcl-2 in oncology patients[4]. Early iterations utilizing unsubstituted or simple alkylated piperidines suffered from poor oral bioavailability and rapid clearance. By incorporating the 1-cyclopropylpiperidin-4-yl amino moiety into the sulfonamide-binding region of the molecule, researchers successfully optimized the lipophilic interactions within the Bcl-2 binding groove[5]. The cyclopropyl group provided the exact steric bulk needed to displace localized water molecules while simultaneously tuning the basicity to ensure high gastrointestinal absorption and robust in vivo efficacy[4][5].

SAR_Logic Start 4-Aminopiperidine (Baseline Scaffold) Issue High pKa (~10.5) Poor Oral Absorption hERG Liability Start->Issue Mod1 N-Methylation (Standard Alkylation) Issue->Mod1 Optimization A Mod2 N-Cyclopropylation (4-Amino-1-cyclopropylpiperidine) Issue->Mod2 Optimization B Outcome1 High CYP450 Clearance Rapid N-Dealkylation Mod1->Outcome1 Outcome2 Optimal pKa (~9.0) Metabolically Stable High Permeability Mod2->Outcome2

SAR decision tree illustrating the optimization of piperidine basicity and metabolic stability.

Section 4: Experimental Workflows & Protocols

To objectively compare these building blocks, the following self-validating protocols must be employed.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Because both building blocks are supplied as dihydrochloride salts , the stoichiometry of the base is the most critical variable.

  • Preparation : Suspend 1.0 equivalent of the aryl halide electrophile and 1.2 equivalents of 4-amino-1-cyclopropylpiperidine dihydrochloride in anhydrous DMF (0.2 M).

  • Free-Basing : Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: Two equivalents are consumed immediately to neutralize the dihydrochloride salt, liberating the primary amine. The remaining 1.5 equivalents act as the acid scavenger for the SNAr reaction.

  • Reaction : Heat the mixture to 90°C for 12 hours under nitrogen.

  • Isolation : Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via reverse-phase HPLC.

Protocol 2: Self-Validating Caco-2 Permeability Assay

To prove that the N-cyclopropyl group improves absorption, a bidirectional Caco-2 assay must be run with internal validation controls.

  • Cell Seeding : Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation (verified by Transepithelial Electrical Resistance, TEER > 250 Ω⋅cm2 ).

  • Dosing : Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Spike the solution with 10 µM Propranolol (high permeability control) and 10 µM Atenolol (low permeability control).

  • Incubation : Apply to the apical chamber and incubate at 37°C for 2 hours.

  • Quantification : Analyze both apical and basolateral chambers via LC-MS/MS.

  • Self-Validation Gate : The assay data for the test compound is only considered valid if the internal Propranolol Papp​ is >20×10−6 cm/s and Atenolol Papp​ is <1×10−6 cm/s.

ADME_Workflow cluster_assays Self-Validating ADME Assays Synth Compound Synthesis (SNAr with DIPEA) QC LC-MS & NMR QC (Purity >95%) Synth->QC Perm Caco-2 Permeability Controls: Propranolol (High), Atenolol (Low) QC->Perm Metab HLM Stability Controls: Verapamil (High clearance) QC->Metab Data Data Integration (LogP, pKa, Clearance, Papp) Perm->Data Metab->Data

Self-validating ADME workflow ensuring robust in vitro profiling of piperidine derivatives.

Conclusion

While 4-aminopiperidine dihydrochloride remains a fundamental baseline structural unit, the strategic use of 4-amino-1-cyclopropylpiperidine dihydrochloride represents a sophisticated leap in drug design. By leveraging the unique s-character and steric rigidity of the cyclopropyl ring, researchers can simultaneously tune basicity, enhance membrane permeability, and block CYP450-mediated dealkylation—transforming a poorly absorbed hit into a viable clinical candidate.

References

  • APOPTOSIS-INDUCING AGENTS FOR THE TREATMENT OF CANCER AND IMMUNE AND AUTOIMMUNE DISEASES (EP 2576546 B)
  • Melt-extruded solid dispersions containing an apoptosis-inducing agent (US20150148331A1)
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Docentes FCT NOVA URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews - ACS Publications URL:[Link]

Sources

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